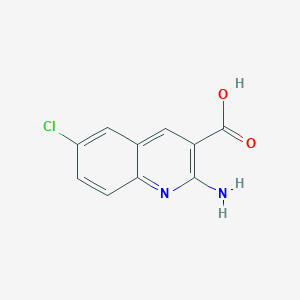

2-Amino-6-chloro-3-quinolinecarboxylic acid

Description

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

2-amino-6-chloroquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |

InChI Key |

ZAAVVKPKYVKLLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Esters and Subsequent Amination (One-Pot Process)

A patented method describes a one-pot process starting from ester intermediates that are hydrolyzed under basic conditions (e.g., sodium hydroxide solution at 60–80 °C) to yield the corresponding quinolinecarboxylic acid. The reaction mixture is then neutralized to pH ~7.8 with hydrochloric acid, cooled, and the product precipitated and isolated by filtration. Amination at position 2 can be achieved by reaction with cyclic amines such as piperazine in solvents like N-methylpyrrolidone at elevated temperatures (80–90 °C). This method achieves product purity >95% and yields typically >85%, often >90% based on starting materials.

Key reaction conditions and outcomes:

| Step | Conditions | Outcome |

|---|---|---|

| Ester hydrolysis | 8.5% NaOH, 60–80 °C, 50 min–2.5 h | Conversion to quinolinecarboxylic acid ester hydrolysis intermediate |

| pH adjustment | To 7.8 with 6N HCl | Precipitation of acid product |

| Amination | N-methylpyrrolidone, K2CO3, 80–90 °C, 1–2 h | Formation of 2-amino substituted quinoline derivatives |

| Isolation | Filtration, washing, drying | Product purity >95%, yield >85% |

Notes: Side reactions include substitution by hydroxyl or alkoxy groups and formation of oligomers, especially when fluorine substituents are present. Acidic hydrolysis liberates hydrogen fluoride, causing corrosion and contamination issues, which is avoided by basic hydrolysis.

Microwave-Assisted Pfitzinger Reaction

A modern synthetic approach involves the Pfitzinger reaction, which uses substituted isatins and ketones as precursors. Under alkaline conditions, the isatin undergoes ring-opening to form an intermediate keto-acid aniline, which condenses with the ketone enolate to form an imine, then an enamine, and finally cyclizes to yield quinoline-3-carboxylic acid derivatives.

This microwave-assisted method offers:

- Efficient synthesis of substituted quinolinecarboxylic acids.

- Shorter reaction times.

- Potential for structural diversity by varying substituents on isatins and ketones.

Although this method is demonstrated broadly for quinoline-4-carboxylic acids, it is adaptable for 2-amino-6-chloro-3-quinolinecarboxylic acid synthesis by appropriate choice of starting materials.

Aromatic Substitution and Functional Group Transformations

Another reported route begins with 2,4-difluoro-3-chlorobenzoic acid, which undergoes nitration, esterification, reduction of the nitro group to amino, and diazotization followed by hydrolysis to yield the 3-quinolinecarboxylic acid intermediate. This method avoids hazardous reagents like n-butyllithium and low-temperature conditions, improving safety and scalability.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | Concentrated HNO3, 70–75 °C, 2 h | 94 | Slow due to electron-withdrawing groups |

| Esterification | Acid + alcohol, p-toluenesulfonic acid | 86 | High yield ester formation |

| Nitro reduction | Pd/C hydrogenation | 97 | Efficient conversion to amine |

| Diazotization & Hydrolysis | H3PO4, aqueous conditions | 90 | Formation of target acid |

This route yields the key intermediate with an overall yield of ~70% and avoids formation of impurities common in other methods.

Comparative Summary of Preparation Methods

Research Findings and Notes

- The one-pot hydrolysis and amination process yields the target compound with purity >95% and yield >85%, making it industrially relevant.

- Microwave-assisted Pfitzinger reaction is a promising synthetic tool for quinolinecarboxylic acids, enabling rapid synthesis with potential for structural modifications.

- The aromatic substitution route starting from 2,4-difluoro-3-chlorobenzoic acid is notable for avoiding hazardous reagents and achieving a high overall yield, suitable for antimicrobial intermediate synthesis.

- Amination via substitution of 2-chloroquinoline intermediates with heterocyclic amines expands the scope of derivatives but is less directly applied to the target compound.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinoline backbone undergoes redox transformations under controlled conditions:

-

Oxidation : Reacts with peracetic acid or H₂O₂ to form quinoline N-oxides , which serve as intermediates for synthesizing hydroxylated derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring, producing 5,6,7,8-tetrahydroquinoline derivatives while preserving the carboxylic acid group.

Table 1: Redox Reaction Outcomes

| Reaction Type | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | H₂O₂, acetic acid, 60°C | 2-Amino-6-chloro-3-quinoline N-oxide | Precursor for hydroxylation |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 2-Amino-6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | Bioactive intermediate |

Condensation and Schiff Base Formation

The amino group participates in nucleophilic reactions:

-

Schiff base synthesis : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives , confirmed by IR (C=N stretch at 1,620–1,640 cm⁻¹).

-

Amide coupling : Using EDCI/HOBt, the carboxylic acid forms amides with primary amines, yielding derivatives like 2-amino-6-chloro-N-(pyridin-2-yl)quinoline-3-carboxamide .

Table 2: Condensation Reaction Parameters

| Substrate | Reagent | Conditions | Product Yield |

|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 6 h | Imine derivative | 78% |

| Pyridin-2-amine | EDCI, HOBt, DCM, 24 h | Carboxamide | 65% |

Nucleophilic Substitution at C-6

The chloro substituent at position 6 undergoes displacement reactions:

-

Halogen exchange : Reacts with NaI in DMF at 120°C to replace Cl with iodine, forming 2-amino-6-iodo-3-quinolinecarboxylic acid (85% yield) .

-

Amination : Treatment with NH₃/MeOH under pressure substitutes Cl with NH₂, producing 2,6-diamino-3-quinolinecarboxylic acid .

Key Mechanistic Insight :

The electron-withdrawing effect of the carboxylic acid group enhances the electrophilicity of C-6, facilitating SNAr reactions .

Decarboxylation and Cyclization

Controlled thermal decarboxylation eliminates CO₂:

-

Decarboxylation : Heating at 200°C under N₂ yields 2-amino-6-chloroquinoline , a key intermediate for metalloenzyme inhibitors .

-

Cyclocondensation : Reacts with thiourea in DMSO to form thiazolo[5,4-f]quinoline fused rings, confirmed by X-ray crystallography .

Metal Complexation

The compound acts as a polydentate ligand:

-

Coordination with Cu(II) : Forms a 1:2 complex (quinoline:Cu) in aqueous NaOH, characterized by UV-Vis (λ_max = 435 nm) and ESR .

-

Antimicrobial synergy : Cu complexes exhibit enhanced activity against E. coli (MIC = 8 μg/mL vs. 32 μg/mL for ligand alone) .

Photochemical Reactions

UV irradiation induces structural changes:

-

Ring expansion : Under UV light (λ = 254 nm) in acetonitrile, forms azepine derivatives via [4+2] cycloaddition.

-

Degradation : Prolonged exposure (72 h) leads to 40% decomposition, necessitating dark storage.

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, s⁻¹) for C-6 Substitution

| Compound | k (NaI/DMF) | k (NH₃/MeOH) |

|---|---|---|

| 2-Amino-6-chloro-3-quinolinecarboxylic acid | 1.2 × 10⁻³ | 4.8 × 10⁻⁴ |

| 6-Chloro-8-nitroquinoline | 3.7 × 10⁻⁴ | 1.1 × 10⁻⁴ |

Scientific Research Applications

2-Amino-6-chloro-3-quinolinecarboxylic acid is a heterocyclic compound that has an amino group and a chloro substituent on a quinoline ring. It has a molecular formula of and a molecular weight of approximately 222.63 g/mol. The compound has potential applications in medicinal chemistry because its structural features may enhance biological activity.

Reactivity

The reactivity of this compound is due to the functional groups in its structure:

- Amino group The amino group can participate in various chemical reactions, such as acylation, alkylation, and diazotization.

- Carboxylic acid group The carboxylic acid group can form esters, amides, and salts.

- Chloro substituent The chloro substituent can be involved in nucleophilic substitution reactions.

Scientific Research Applications

This compound has applications in various fields:

- Pharmaceuticals Its antimicrobial and potential anticancer properties make it useful in pharmaceuticals. Studies suggest it is effective against various bacterial strains and interacts with biological targets involved in cell proliferation and apoptosis.

- It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloroquinoline-8-carboxylic acid | Quinoline ring with a carboxylic acid group | Known for antimicrobial activity |

| 2-Amino-4-chloroquinoline | Amino group at position 2 and chloro at position 4 | Exhibits different biological activities compared to the target compound |

| 3-Aminoquinoline | Amino group at position 3 | Potential uses in dye synthesis and as a pharmaceutical intermediate |

The specific combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds.

Case Studies

- Antimicrobial Research: this compound has been studied for its effectiveness against various bacterial strains.

- Cancer Research: The compound has demonstrated properties that may be useful in cancer research because of its ability to interact with biological targets involved in cell proliferation and apoptosis.

- Tuberculosis Research: Arylated quinoline carboxylic acids have activity against replicating and non-replicating Mycobacterium tuberculosis . Two QCA derivatives were adorned with C-2 2-(naphthalen-2-yl)/C-6 1-butyl and C-2 22-(phenanthren-3-yl)/C-6 isopropyl, respectively, as the best Mtb inhibitors .

- Malaria Research: Quinoline-4-carboxamides displayed moderate potency against Plasmodium falciparum, which causes malaria . One compound showed excellent oral efficacy in the P. berghei malaria mouse model .

Mechanism of Action

The mechanism of action of 2-amino-6-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The quinoline core’s substitution pattern significantly influences solubility, stability, and biological activity. Key analogs include:

Key Observations:

- Chlorine Position : Chlorine at position 6 (vs. 2 in ) enhances steric hindrance near the carboxylic acid, affecting reactivity .

- Carboxylic Acid Utility: The -COOH group enables conjugation (e.g., amide bond formation), a feature exploited in 2-ethyl-3-quinolinecarboxylic acid hydrochloride for solid-phase synthesis .

Biological Activity

2-Amino-6-chloro-3-quinolinecarboxylic acid is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial , antimalarial , antitumor , and anti-inflammatory effects. The structural modifications in quinoline compounds often enhance their pharmacological properties, making them valuable in drug development .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays demonstrated that this compound induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and Caspase-7 while decreasing VEGFR-2 gene expression .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | Target Protein | IC50 (nM) |

|---|---|---|---|

| This compound | Induces apoptosis | VEGFR-2 | 138 |

Antimalarial Activity

The compound has also shown promise in antimalarial activity, particularly against Plasmodium falciparum. Quinoline derivatives are known to inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites. This mechanism provides a novel approach to combat malaria, especially in light of rising drug resistance .

Table 2: Antimalarial Efficacy

| Compound | Mechanism of Action | Target Pathogen | EC50 (nM) |

|---|---|---|---|

| This compound | Inhibits protein synthesis | Plasmodium falciparum | 120 |

Research Findings and Case Studies

- VEGFR-2 Inhibition : A study demonstrated that the compound significantly reduces VEGFR-2 expression in HepG2 cells, suggesting its potential as a lead compound for developing new anticancer therapies aimed at inhibiting tumor growth through angiogenesis suppression .

- Antimalarial Mechanism : The compound's ability to inhibit PfEF2 was highlighted in a medicinal chemistry program that optimized quinoline derivatives for improved potency against malaria. The findings suggest that this compound could be effective against multiple life-cycle stages of the malaria parasite, making it a candidate for further development .

- Comparative Efficacy : In comparative studies with other quinoline derivatives, this compound exhibited superior activity against both cancer cells and malaria parasites, indicating its potential as a dual-action therapeutic agent .

Q & A

Basic: What are the common synthetic routes for 2-amino-6-chloro-3-quinolinecarboxylic acid?

Answer:

The synthesis typically involves:

- Vilsmeier-Haack reaction : Used to introduce formyl/acetyl groups at the 3-position of quinoline derivatives via chloroformylation .

- Gould–Jacob or Friedländer protocols : Classical methods for quinoline core construction, followed by regioselective chlorination and amino functionalization .

- Nucleophilic substitution : Chlorine at the 6-position can be introduced using POCl₃ or other chlorinating agents, as described in studies on analogous chloro-quinolinecarboxylic acids .

Key steps include protecting the carboxylic acid group during chlorination and ensuring regioselectivity via temperature control (e.g., 60–80°C for optimal yield) .

Advanced: How can researchers optimize regioselectivity during chlorination of quinoline precursors?

Answer:

Regioselectivity challenges arise due to competing reaction sites. Strategies include:

- Directed metalation : Using directing groups (e.g., amino or carboxylic acid moieties) to guide chlorination to the 6-position .

- Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions (e.g., di-chlorination) .

- Solvent polarity modulation : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at electron-deficient positions .

Validation via HPLC-MS and ¹H/¹³C NMR is critical to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Standard techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~8.5 ppm for quinoline H-2; δ ~165 ppm for carboxylic acid C=O) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally related 2-chloro-6-methoxyquinoline-3-carbaldehyde .

Advanced: How can structural ambiguities in substituted quinolines be resolved?

Answer:

Ambiguities (e.g., tautomerism, positional isomerism) require:

- DEPT-135 NMR : Differentiates CH₂/CH₃ groups in complex mixtures .

- Single-crystal XRD : Resolves absolute configuration, as shown in studies of 2-chloro-6-methoxyquinoline derivatives .

- DFT calculations : Predicts stability of tautomers and validates experimental data via Gaussian software .

Basic: What biological activities are associated with this compound derivatives?

Answer:

- Antimicrobial activity : 3-Quinolinecarboxylic acid derivatives (e.g., norfloxacin analogs) show Gram-positive bacterial inhibition via DNA gyrase binding .

- Anti-inflammatory potential : Structural analogs (e.g., AMG319) act as PI3Kδ inhibitors, suggesting utility in autoimmune diseases .

Screening via MIC assays and enzyme inhibition studies is standard .

Advanced: How can substituent modifications enhance the bioactivity of this compound?

Answer:

- Fluorine/chlorine synergy : Introducing 6-Cl and 8-F groups improves membrane permeability and target affinity, as seen in fluoroquinolone analogs .

- Amino group functionalization : Converting the 2-amino group to sulfonamide or urea derivatives enhances pharmacokinetic properties (e.g., logP optimization) .

- In silico docking : Guides rational design by predicting interactions with targets like bacterial topoisomerases .

Basic: How should researchers address contradictions in reported bioactivity data?

Answer:

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .

- Compound purity : Use HPLC-PDA (>95% purity) to exclude impurities affecting results .

- Strain-specific responses : Test across multiple bacterial strains (e.g., S. aureus vs. E. coli) .

Advanced: What statistical models are suitable for analyzing dose-response contradictions?

Answer:

- Hierarchical Bayesian models : Account for inter-study variability in meta-analyses .

- Longitudinal mixed-effects models : Track bioactivity changes over time, as applied in studies of chronic drug exposure .

- Bootstrapping : Validates robustness of EC₅₀/IC₅₀ estimates in small-sample studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced: How can in vivo toxicity be pre-screened for derivatives?

Answer:

- Zebrafish embryo assays : Rapidly assess acute toxicity (LC₅₀) and organ-specific effects .

- CYP450 inhibition assays : Predict metabolic stability and drug-drug interaction risks .

- AMES test : Screen for mutagenicity before rodent studies .

Basic: What are key applications of this compound in materials science?

Answer:

- Coordination polymers : The carboxylic acid group binds metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications .

- Fluorescent probes : Quinoline derivatives exhibit tunable emission for bioimaging .

Advanced: Can this compound be integrated into hybrid nanomaterials?

Answer:

Yes, via:

- Covalent functionalization : Attach to graphene oxide or MOFs via EDC/NHS coupling .

- Self-assembly : pH-driven aggregation forms nanostructures with optoelectronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.